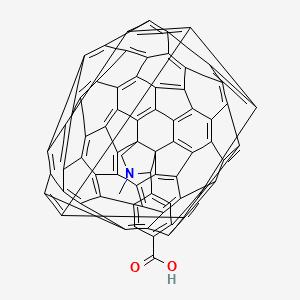
CID 102211076
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1’,5’-dihydro-1’-methyl-2’H-[5,6]fullereno-C60-Ih-[1,9-c]pyrrol-2’-yl) benzoic acid . This compound is a derivative of fullerene, a molecule composed entirely of carbon, in the form of a hollow sphere, ellipsoid, or tube.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1’,5’-dihydro-1’-methyl-2’H-[5,6]fullereno-C60-Ih-[1,9-c]pyrrol-2’-yl) benzoic acid involves the reaction of fullerene C60 with a suitable pyrrole derivative under specific conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation. The product is then purified using chromatographic techniques to achieve high purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic route mentioned above. This would require optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated purification systems could enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1’,5’-dihydro-1’-methyl-2’H-[5,6]fullereno-C60-Ih-[1,9-c]pyrrol-2’-yl) benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the fullerene core or the attached functional groups.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the fullerene core, while substitution reactions can introduce new functional groups to the molecule .
Applications De Recherche Scientifique
4-(1’,5’-dihydro-1’-methyl-2’H-[5,6]fullereno-C60-Ih-[1,9-c]pyrrol-2’-yl) benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex fullerene derivatives.
Biology: Investigated for its potential as a drug delivery system due to its ability to encapsulate other molecules.
Medicine: Explored for its antioxidant properties and potential use in treating diseases related to oxidative stress.
Industry: Utilized in the development of advanced materials with unique electronic and mechanical properties.
Mécanisme D'action
The mechanism of action of 4-(1’,5’-dihydro-1’-methyl-2’H-[5,6]fullereno-C60-Ih-[1,9-c]pyrrol-2’-yl) benzoic acid involves its interaction with various molecular targets and pathways. The fullerene core can interact with biological membranes, proteins, and nucleic acids, potentially altering their function. The attached benzoic acid group can also participate in hydrogen bonding and other interactions, enhancing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other fullerene derivatives with different functional groups attached to the fullerene core. Examples include:
- 4-(1’,5’-dihydro-1’-methyl-2’H-[5,6]fullereno-C60-Ih-[1,9-c]pyrrol-2’-yl) acetic acid
- 4-(1’,5’-dihydro-1’-methyl-2’H-[5,6]fullereno-C60-Ih-[1,9-c]pyrrol-2’-yl) propionic acid .
Uniqueness
What sets 4-(1’,5’-dihydro-1’-methyl-2’H-[5,6]fullereno-C60-Ih-[1,9-c]pyrrol-2’-yl) benzoic acid apart is its specific functional group, which imparts unique properties such as enhanced solubility and reactivity. This makes it particularly useful in applications where these properties are desirable .
Propriétés
Formule moléculaire |
C70H11NO2 |
|---|---|
Poids moléculaire |
897.8 g/mol |
InChI |
InChI=1S/C70H11NO2/c1-71-6-69-63-55-47-37-27-19-11-9-10-13-17-15(11)23-31-25(17)35-29-21(13)22-14(10)18-16-12(9)20(19)28-34-24(16)32-26(18)36-30(22)40-39(29)51-45(35)53-43(31)49(41(47)33(23)27)57(63)59(53)65-61(51)62-52(40)46(36)54-44(32)50-42(34)48(38(28)37)56(55)64(69)58(50)60(54)66(62)70(65,69)67(71)7-2-4-8(5-3-7)68(72)73/h2-5,67H,6H2,1H3,(H,72,73) |
Clé InChI |
DRKDVDNXQUEKEL-UHFFFAOYSA-N |
SMILES canonique |
CN1CC23C4=C5C6=C7C8=C9C%10=C%11C%12=C%13C%14=C%10C8=C8C%10=C%15C%16=C%17C(=C%14%10)C%13=C%10C%13=C%12C%12=C%11C%11=C9C6=C6C%11=C9C%12=C%11C%13=C%12C%10=C%17C%10=C%16C%13=C(C2(C1C1=CC=C(C=C1)C(=O)O)C1=C%13C%15=C8C7=C51)C1=C%10C%12=C2C%11=C9C(=C64)C3=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


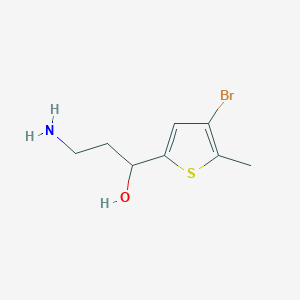


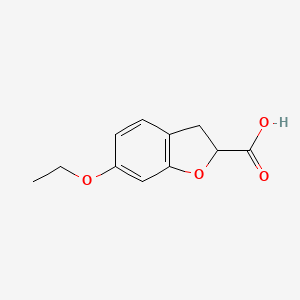
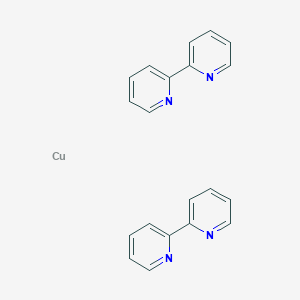
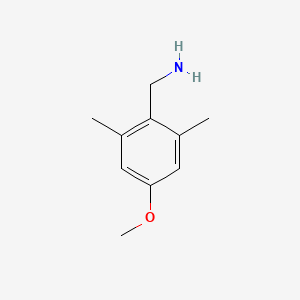
![endo-3-((3-Hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-iumbromide](/img/structure/B13149967.png)
![5'-Nitro-[2,3'-bipyridin]-6'(1'H)-one](/img/structure/B13149969.png)

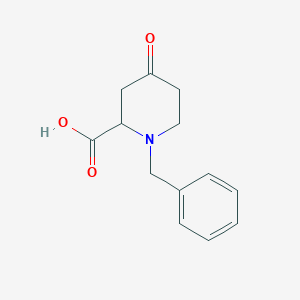

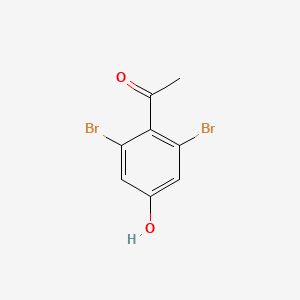
![5,10-Dihexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]indole](/img/structure/B13150018.png)

